molecular formula C8H11NOS B1523306 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one CAS No. 1249043-91-1

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one

Cat. No. B1523306
M. Wt: 169.25 g/mol
InChI Key: LEIFXYKPCKGAQW-UHFFFAOYSA-N
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Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

Thiazoles are synthesized through condensation reactions and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Antiviral Research

  • A study focused on synthesizing novel thiazole-based molecules containing 1,2,3-triazole moiety to combat COVID-19. The synthesis involved creating new 1,3,4-thiadiazole-1,2,3-triazole hybrids showing good docking scores against COVID-19 main protease, indicating their potential as antiviral agents (Rashdan et al., 2021).

Anticancer Agents

  • Another research effort described the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. The bioactivity evaluation revealed promising antitumor activities against MCF-7 tumor cells, highlighting their potential in cancer therapy (Mahmoud et al., 2021).

Antimicrobial and Antifungal Activities

  • Microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives showed significant antimicrobial and antimalarial activities, demonstrating the utility of thiazole derivatives in developing new antimicrobial and antimalarial agents (Vekariya et al., 2017).

Material Science

  • Research on the effect of unsaturation on the absorption of ethane and ethylene in imidazolium-based ionic liquids explored how thiazole-related structures can influence solubility and interactions in materials science, providing insights into the design of new ionic liquids for gas absorption (Moura et al., 2013).

Safety And Hazards

Thiazole compounds can be hazardous. For example, they can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Thiazoles have been the focus of much research due to their wide range of biological activities and their presence in numerous FDA-approved drugs. Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential applications .

properties

IUPAC Name

1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIFXYKPCKGAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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